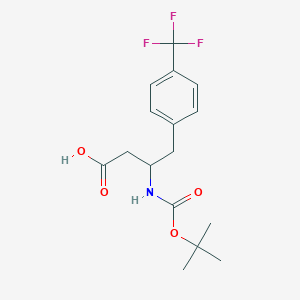
(R)-Boc-4-(trifluoromethyl)-beta-Homophe-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Boc-4-(trifluoromethyl)-beta-Homophe-OH is a chiral compound that features a trifluoromethyl group, a Boc-protected amine, and a beta-homophenylalanine backbone The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and biological activity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-Boc-4-(trifluoromethyl)-beta-Homophe-OH typically involves multiple steps, starting from commercially available precursors. One common approach is to introduce the trifluoromethyl group via trifluoromethylation reactions. This can be achieved using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source like cesium fluoride . The Boc-protected amine can be introduced through standard Boc protection techniques using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of ®-Boc-4-(trifluoromethyl)-beta-Homophe-OH may involve continuous flow chemistry techniques to enhance efficiency and scalability. Flow chemistry allows for precise control over reaction conditions and can facilitate the rapid synthesis of complex molecules . This method is particularly advantageous for producing large quantities of the compound with high purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
®-Boc-4-(trifluoromethyl)-beta-Homophe-OH can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, often using reagents like sodium trifluoroacetate.
Common Reagents and Conditions
Common reagents used in the reactions of ®-Boc-4-(trifluoromethyl)-beta-Homophe-OH include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Sodium trifluoroacetate, trifluoromethyltrimethylsilane
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility in synthetic applications.
Applications De Recherche Scientifique
®-Boc-4-(trifluoromethyl)-beta-Homophe-OH has several scientific research applications, including:
Medicinal Chemistry: The compound’s trifluoromethyl group can enhance the metabolic stability and bioavailability of pharmaceuticals. It is used in the design of drug candidates with improved pharmacokinetic properties.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules.
Biological Studies: The compound can be used to study the effects of trifluoromethyl groups on biological systems, including enzyme interactions and receptor binding.
Industrial Applications: In the agrochemical industry, the compound’s stability and reactivity make it suitable for developing new pesticides and herbicides.
Mécanisme D'action
The mechanism of action of ®-Boc-4-(trifluoromethyl)-beta-Homophe-OH involves its interaction with molecular targets through its trifluoromethyl group. This group can form strong hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and stability . The compound’s Boc-protected amine can also participate in various biochemical pathways, further modulating its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluoxetine: Contains a trifluoromethyl group and is used as an antidepressant.
Celecoxib: A nonsteroidal anti-inflammatory drug with a trifluoromethyl group.
Trifluoromethylated Phenols and Anilines: Used in various pharmaceutical applications.
Uniqueness
®-Boc-4-(trifluoromethyl)-beta-Homophe-OH is unique due to its combination of a trifluoromethyl group, a Boc-protected amine, and a beta-homophenylalanine backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound in research and industrial applications.
Propriétés
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[4-(trifluoromethyl)phenyl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3NO4/c1-15(2,3)24-14(23)20-12(9-13(21)22)8-10-4-6-11(7-5-10)16(17,18)19/h4-7,12H,8-9H2,1-3H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFKHDUXBBWVHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C(F)(F)F)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![tert-butyl N-[5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate](/img/structure/B13396385.png)
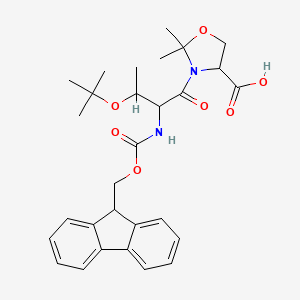
![N-butanoyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}valine](/img/structure/B13396395.png)

![3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylmethoxy-butanoic Acid](/img/structure/B13396410.png)
![2-[(1S,6S)-6-isopropenyl-3-methyl-1-cyclohex-2-enyl]-5-propyl-benzene-1,3-diol](/img/structure/B13396415.png)

![1-(3-hydroxyoctyl)-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalene-2,5-diol](/img/structure/B13396428.png)
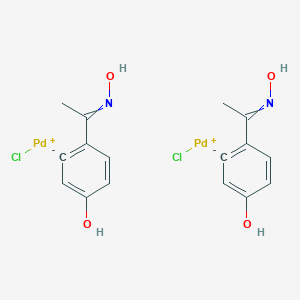
![3-chloro-7-[2-(hydroxymethyl)morpholin-4-yl]-2-methyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B13396439.png)
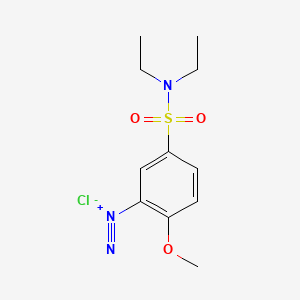
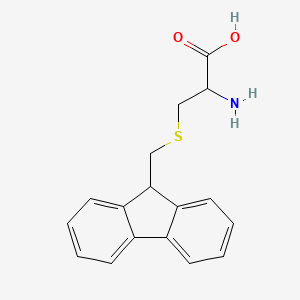

![2-Amino-3-[5-(2,4-dichlorophenyl)-2-hydroxy-3-(phosphonomethyl)phenyl]propanoic acid](/img/structure/B13396471.png)
